![molecular formula C13H12FNO3S B1328681 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline CAS No. 1000339-83-2](/img/structure/B1328681.png)
4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline is a chemically synthesized molecule that may have applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and methodologies that could be relevant to its analysis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For example, the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline involves a condensation reaction followed by a reduction step, yielding a high overall yield of 82% . This suggests that a similar approach could potentially be applied to synthesize 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a compound like 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline would be expected to include a phenoxy group attached to an aniline moiety, with a fluorine and a methylsulphonyl substituent on the aromatic ring. The presence of these functional groups can influence the molecule's reactivity and interaction with other molecules. X-ray diffraction (XRD) measurements, as mentioned in the synthesis of 2,4,6-tris(fluorosulfonyl)phenol, can provide detailed information about the solid-state structure of such compounds .
Chemical Reactions Analysis
The reactivity of aniline derivatives is often influenced by the substituents on the aromatic ring. For instance, the presence of electron-withdrawing groups such as fluorine and methylsulphonyl could affect the compound's reactivity in electrophilic substitution reactions. The literature on related compounds, such as the colorimetric determination of aniline , could provide insights into the reactivity of the aniline moiety in the presence of various substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase the compound's lipophilicity, while the methylsulphonyl group could affect its solubility in organic solvents. The melting point and TLC characteristics, as described for the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline , are important physical properties that can be used to characterize and confirm the identity of the compound.
Applications De Recherche Scientifique
Chemical Properties and Effects : Kloosterziel and Backer (2010) investigated the substitution constant for the methylsulphonyl group, providing insights into its electronic effects, which are crucial for understanding how this group influences the chemical behavior of compounds like 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline (H. Kloosterziel & H. J. Backer, 2010).
Catalytic Applications : Hanley et al. (2016) described the use of palladium- and nickel-catalyzed amination of aryl fluorosulfonates, which is relevant to the synthesis and modification of compounds like 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline (Patrick S. Hanley et al., 2016).
Synthesis and Spectroscopic Analysis : Kulszewicz-Bajer et al. (2004) developed a new synthetic method involving the coupling of related compounds, which could be applied to the synthesis of 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline. This study also provided valuable spectroscopic characterizations (I. Kulszewicz-Bajer et al., 2004).
Molecular Docking and QSAR Studies : Caballero et al. (2011) conducted docking and quantitative structure–activity relationship studies for similar aniline derivatives, providing insights into their molecular interactions and potential applications (Julio Caballero et al., 2011).
Herbicidal Activity : Wu et al. (2011) synthesized and evaluated the herbicidal activities of compounds structurally related to 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline, indicating potential agricultural applications (Daoxin Wu et al., 2011).
Material Science Applications : Tawade et al. (2015) synthesized new polyetherimides using a similar compound, highlighting the potential of 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline in material science, particularly in the development of polymers with specific properties (Bhausaheb V. Tawade et al., 2015).
Propriétés
IUPAC Name |
4-(2-fluoro-4-methylsulfonylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-19(16,17)11-6-7-13(12(14)8-11)18-10-4-2-9(15)3-5-10/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLWUOXLDFUNIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

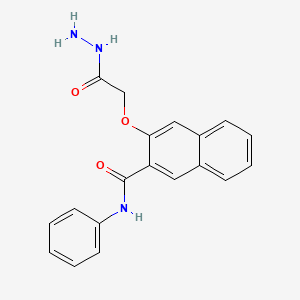
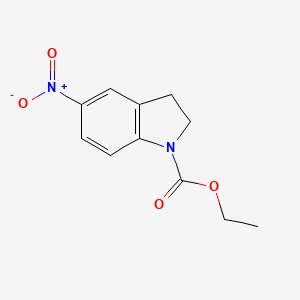
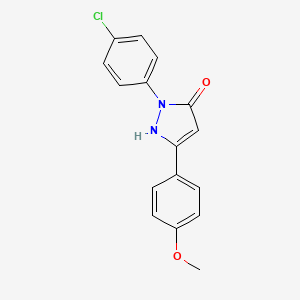

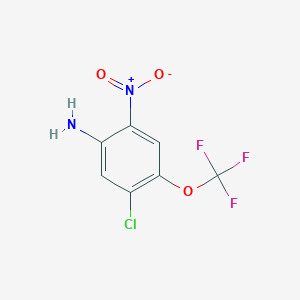
![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

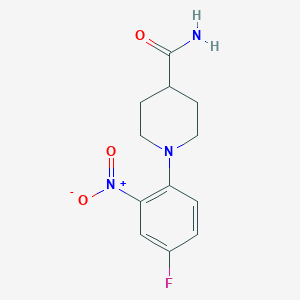
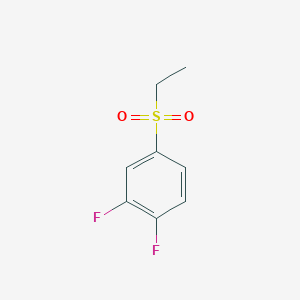
![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328617.png)
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1328619.png)
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide](/img/structure/B1328622.png)
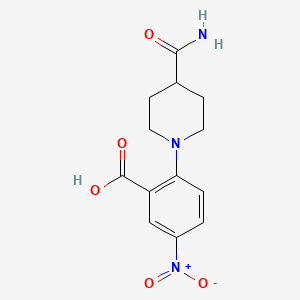
![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328625.png)